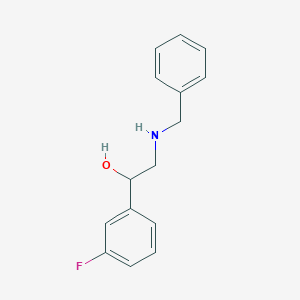![molecular formula C8H13N3O5S B7560093 5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7560093.png)
5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid, also known as MRS1477, is a small molecule antagonist of the P2Y6 receptor. This receptor is expressed in various cells such as microglia, immune cells, and epithelial cells. The P2Y6 receptor plays a significant role in inflammation, cell proliferation, and differentiation. Therefore, MRS1477 has attracted attention as a potential therapeutic agent for various diseases related to these processes.
Mécanisme D'action
5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid acts as an antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is activated by extracellular nucleotides such as UDP. The P2Y6 receptor is involved in various cellular processes such as inflammation, cell proliferation, and differentiation. 5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid binds to the P2Y6 receptor and prevents its activation by extracellular nucleotides, leading to a reduction in the downstream signaling pathways.
Biochemical and Physiological Effects:
5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce microglial activation and inflammation in the central nervous system, leading to a reduction in neuroinflammatory diseases. Additionally, 5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid has been shown to inhibit cancer cell proliferation and migration, making it a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established synthesis method. Additionally, it has been shown to have potential therapeutic applications for various diseases. However, one limitation is that it may have off-target effects, which can complicate data interpretation. Additionally, further studies are needed to determine its safety and efficacy for clinical use.
Orientations Futures
There are several future directions for the study of 5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid. One direction is to further investigate its potential therapeutic applications for neuroinflammatory diseases and cancer. Additionally, further studies are needed to determine its safety and efficacy for clinical use. Moreover, it would be interesting to investigate its potential effects on other cellular processes and signaling pathways.
Méthodes De Synthèse
The synthesis of 5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid involves the reaction of 1H-pyrazole-4-carboxylic acid with N-methyl-N-(2-chloroethyl)-methanesulfonamide in the presence of triethylamine and dichloromethane. The obtained product is then reacted with sodium methoxide and methanol to yield 5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid. This method has been reported to yield a high purity product with a good yield.
Applications De Recherche Scientifique
5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit microglial activation and reduce inflammation in the central nervous system, making it a potential treatment for neuroinflammatory diseases such as multiple sclerosis and Alzheimer's disease. Additionally, 5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid has been shown to inhibit cancer cell proliferation and migration, making it a potential anticancer agent.
Propriétés
IUPAC Name |
5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O5S/c1-11(3-4-16-2)17(14,15)7-6(8(12)13)5-9-10-7/h5H,3-4H2,1-2H3,(H,9,10)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHPUWWUTAUQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)S(=O)(=O)C1=C(C=NN1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamide](/img/structure/B7560020.png)
![2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide](/img/structure/B7560027.png)
![[1-[[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methyl]piperidin-2-yl]methanol](/img/structure/B7560033.png)
![2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7560064.png)

![3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid](/img/structure/B7560067.png)
![N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide](/img/structure/B7560081.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B7560088.png)
![3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7560096.png)
![3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole](/img/structure/B7560107.png)
![3-Amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7560118.png)
![5-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560120.png)
![3-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560123.png)
